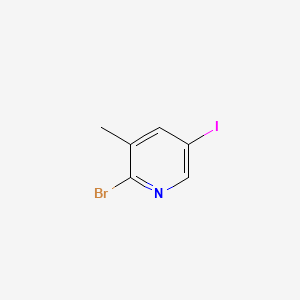

2-Bromo-5-iodo-3-methylpyridine

概述

描述

2-Bromo-5-iodo-3-methylpyridine is a heterocyclic organic compound with the molecular formula C6H5BrIN It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 5 are replaced by bromine and iodine atoms, respectively, and the hydrogen at position 3 is replaced by a methyl group

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-iodo-3-methylpyridine typically involves halogenation reactions starting from 3-methylpyridine. One common method is the sequential bromination and iodination of 3-methylpyridine. The bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The iodination step can be performed using iodine and a suitable oxidizing agent like hydrogen peroxide or sodium hypochlorite .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistency in the final product .

化学反应分析

Types of Reactions: 2-Bromo-5-iodo-3-methylpyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.

Common Reagents and Conditions:

Substitution Reactions: Typical reagents include sodium azide, potassium thiolate, and amines. Conditions often involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and heating.

Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate (K2CO3) are commonly used.

Major Products: The major products of these reactions depend on the specific nucleophiles or coupling partners used. For example, coupling with phenylboronic acid in a Suzuki reaction would yield 2-phenyl-5-iodo-3-methylpyridine .

科学研究应用

2-Bromo-5-iodo-3-methylpyridine has a wide range of applications in scientific research:

作用机制

The mechanism of action of 2-Bromo-5-iodo-3-methylpyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites and blocking their activity. The molecular targets and pathways involved can vary widely, but common targets include kinases, which play a crucial role in signal transduction and cellular regulation .

相似化合物的比较

- 2-Bromo-5-iodopyridine

- 2-Bromo-3-iodopyridine

- 2-Bromo-5-methylpyridine

Comparison: Compared to these similar compounds, 2-Bromo-5-iodo-3-methylpyridine is unique due to the presence of both bromine and iodine atoms along with a methyl group on the pyridine ring. This combination of substituents imparts distinct reactivity and properties, making it particularly useful in specific synthetic applications and research contexts .

生物活性

2-Bromo-5-iodo-3-methylpyridine is a halogenated pyridine derivative that has garnered attention in biochemical research due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor. This article details its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Molecular Formula : C₆H₅BrIN

Molecular Weight : 297.92 g/mol

Structural Features : The compound features two halogen substituents (bromine and iodine) on the pyridine ring, influencing its reactivity and biological interactions.

This compound primarily acts as an inhibitor of the p38α mitogen-activated protein kinase (MAPK). This enzyme plays a crucial role in cellular responses to stress and inflammation. The compound binds to the active site of p38α, preventing its phosphorylation and activation, which subsequently inhibits pro-inflammatory cytokine release. This action can significantly affect immune responses and inflammation processes within cells.

Biochemical Pathways

The compound participates in several biochemical pathways:

- Kinase Inhibition : It has been shown to inhibit p38α MAPK activity, leading to reduced inflammation and cytokine production.

- Cell Signaling Modulation : Alters cell signaling pathways that are crucial for various cellular functions, including metabolism and gene expression.

- Metabolic Interactions : Involves oxidative and reductive metabolic processes that may produce bioactive metabolites .

Cellular Effects

Research indicates that this compound influences cellular functions significantly:

- Inflammation Reduction : At lower dosages, it effectively reduces inflammation markers in various cell types.

- Dose Dependency : The biological effects are dose-dependent; higher concentrations may lead to cytotoxic effects .

Case Studies

-

Inhibition of Cytokine Release :

- In vitro studies demonstrated that treatment with this compound resulted in significant inhibition of TNF-alpha release from activated macrophages. This suggests its potential use in treating inflammatory diseases.

-

Animal Model Studies :

- Animal studies have shown that administering this compound leads to decreased levels of inflammatory cytokines in models of arthritis, indicating its therapeutic potential in chronic inflammatory conditions.

Data Tables

| Study Type | Findings | Reference |

|---|---|---|

| In Vitro Cytokine Assay | Significant reduction in TNF-alpha release from macrophages | |

| Animal Model | Decreased inflammatory markers in arthritis models | |

| Kinase Inhibition | Selective inhibition of p38α MAPK with IC50 values indicating potency |

Applications in Research and Industry

This compound serves multiple purposes:

- Pharmaceutical Development : It acts as a precursor for synthesizing various kinase inhibitors and anti-inflammatory drugs.

- Chemical Synthesis : Utilized as a building block for creating more complex heterocyclic compounds .

- Specialty Chemicals Production : Employed in producing materials with specific properties such as liquid crystals and polymers.

常见问题

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-bromo-5-iodo-3-methylpyridine to improve yield and purity?

- Methodological Answer : The compound is typically synthesized via sequential halogenation of a pyridine precursor. For example, bromination of 3-methylpyridine derivatives using bromine in acetic acid under controlled temperatures (0–5°C) ensures regioselectivity at the 2-position . Subsequent iodination can be achieved via directed ortho-metalation or using iodine monochloride (ICl) in dichloromethane . Purity (>96%) is verified by GC analysis, with recrystallization in hexane/ethyl acetate mixtures to remove unreacted halogens .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., methyl protons at δ 2.5–2.7 ppm, aromatic protons at δ 7.8–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak at m/z 297.92 (C₆H₅BrIN) .

- X-ray Crystallography : Resolves halogen positioning and steric effects of the methyl group .

Q. What are the primary reactivity pathways for this compound in cross-coupling reactions?

- Methodological Answer : The bromine and iodine substituents enable Suzuki-Miyaura or Stille couplings. Bromine typically reacts first due to lower bond dissociation energy (C–Br: ~70 kcal/mol vs. C–I: ~55 kcal/mol). For example, coupling with aryl boronic acids at 80–100°C using Pd(PPh₃)₄/K₂CO₃ in THF/water yields biaryl derivatives .

Advanced Research Questions

Q. How does steric hindrance from the 3-methyl group influence regioselectivity in nucleophilic substitution?

- Methodological Answer : The methyl group at C3 directs electrophiles to the less hindered C5 position. Computational DFT studies (B3LYP/6-31G*) show increased steric bulk raises the activation energy for attack at C2 by 3–5 kcal/mol compared to C5 . Experimental validation via competitive reactions with morpholine (1:1 in DMF, 60°C) shows >90% substitution at C5 .

Q. What strategies mitigate instability of this compound under acidic or photolytic conditions?

- Methodological Answer :

- Storage : Dark vials at –20°C in inert atmospheres (Ar/N₂) prevent iodine loss via homolytic cleavage .

- Buffered Reactions : Use pH 7–8 buffers (e.g., phosphate) to avoid acid-catalyzed debromination .

- Light Exclusion : Reactions conducted under amber glass or LED-free environments reduce photodegradation .

Q. How can computational modeling predict reactivity trends for derivatives of this compound?

- Methodological Answer :

- DFT Calculations : Gaussian 16 simulations assess frontier molecular orbitals (FMOs) to predict nucleophilic/electrophilic sites. The LUMO of this compound localizes at C2 (-1.8 eV), favoring oxidative addition in Pd-catalyzed couplings .

- Molecular Dynamics (MD) : Simulates solvent effects (e.g., DMF vs. THF) on reaction kinetics .

Q. How to resolve contradictions in reported catalytic efficiencies for cross-coupling reactions?

- Methodological Answer : Discrepancies arise from ligand choice and solvent polarity. A 2023 study compared Pd(OAc)₂/XPhos (yield: 92% in toluene) vs. PdCl₂(dppf) (yield: 78% in DMF), attributing differences to ligand steric effects and solvation . Systematic screening via DoE (Design of Experiments) with parameters like temperature, catalyst loading, and solvent polarity is recommended .

属性

IUPAC Name |

2-bromo-5-iodo-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrIN/c1-4-2-5(8)3-9-6(4)7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJPSANINUBHCFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40435791 | |

| Record name | 2-Bromo-5-iodo-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65550-78-9 | |

| Record name | 2-Bromo-5-iodo-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-5-iodo-3-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。